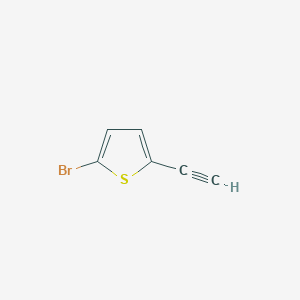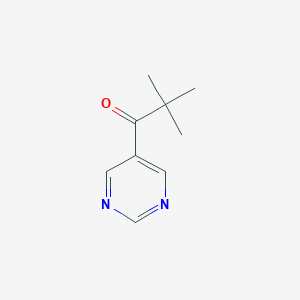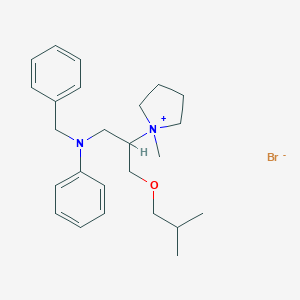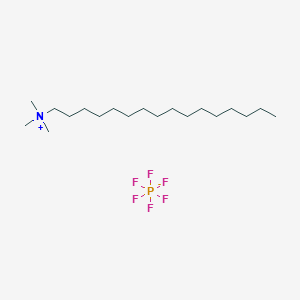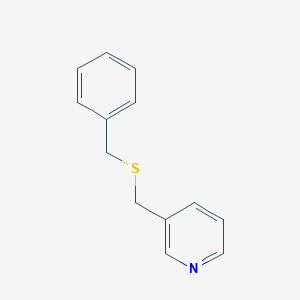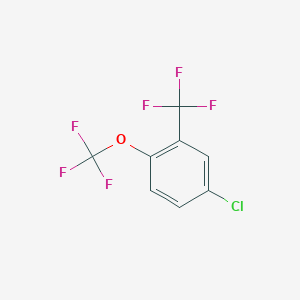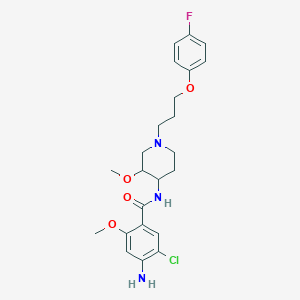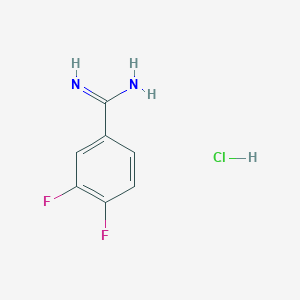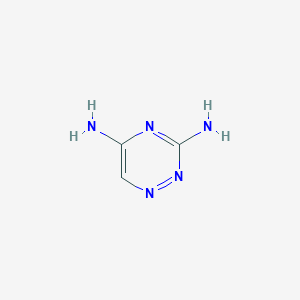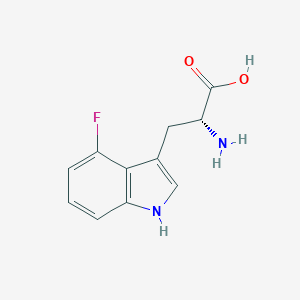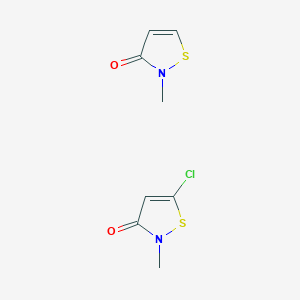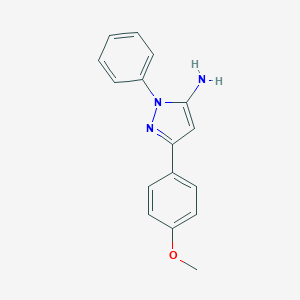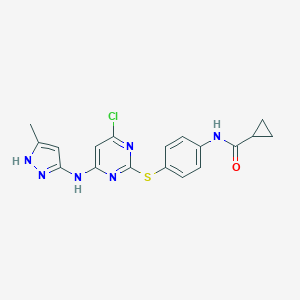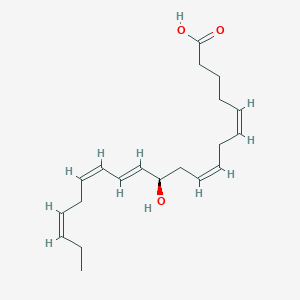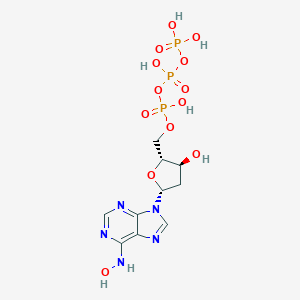
Dhaptp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhaptp, also known as 2,6-dihydroxyanthraquinone-3-phosphate, is a compound that has recently gained attention in the scientific community for its potential applications in biochemical and physiological research.
Mécanisme D'action
Dhaptp works by generating singlet oxygen upon excitation with light, which can induce oxidative damage to cells and tissues. This mechanism is utilized in PDT for cancer treatment, where Dhaptp is selectively taken up by cancer cells and activated by light to induce cell death. Additionally, Dhaptp has been shown to inhibit PTPs by binding to the active site of the enzyme and preventing its activity.
Effets Biochimiques Et Physiologiques
Dhaptp has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the generation of singlet oxygen. Additionally, Dhaptp has been shown to inhibit the activity of PTPs, which can affect various signaling pathways in cells. Finally, Dhaptp has been utilized as a fluorescent probe for the detection of ROS in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Dhaptp has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, Dhaptp has shown promising results in various scientific research applications, including PDT and PTP inhibition. However, there are also limitations to using Dhaptp in lab experiments. It can be difficult to deliver Dhaptp to specific cells or tissues, and its mechanism of action can induce oxidative damage to healthy cells and tissues.
Orientations Futures
There are several future directions for research on Dhaptp. One potential avenue is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted on its inhibition of PTPs and its effects on various signaling pathways in cells. Finally, there is potential for Dhaptp to be used in the detection and monitoring of ROS in various disease states.
Méthodes De Synthèse
Dhaptp can be synthesized through a multi-step process that involves the reaction of anthraquinone-2,6-disulfonate with phosphorus oxychloride. The resulting compound is then hydrolyzed to yield Dhaptp. This synthesis method has been optimized for high yield and purity, making Dhaptp a viable option for research purposes.
Applications De Recherche Scientifique
Dhaptp has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. Additionally, Dhaptp has been utilized as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. It has also been investigated for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways in cells.
Propriétés
Numéro CAS |
101212-53-7 |
|---|---|
Nom du produit |
Dhaptp |
Formule moléculaire |
C10H16N5O13P3 |
Poids moléculaire |
507.18 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-[6-(hydroxyamino)purin-9-yl]oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c16-5-1-7(15-4-13-8-9(14-17)11-3-12-10(8)15)26-6(5)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-7,16-17H,1-2H2,(H,21,22)(H,23,24)(H,11,12,14)(H2,18,19,20)/t5-,6+,7+/m0/s1 |
Clé InChI |
ZARICQQUEGTEEV-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
6-N-hydroxylaminopurine deoxynucleoside triphosphate dHAPTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



